molecular formula C11H12F2O2 B13588451 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13588451
M. Wt: 214.21 g/mol
InChI Key: LCZNWPOWGHKVHJ-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid is a fluorinated carboxylic acid derivative characterized by a 2,4-difluorophenyl group attached to a dimethyl-substituted propanoic acid backbone. Its molecular formula is C₁₁H₁₂F₂O₂, and it is synthesized via palladium-catalyzed cross-coupling reactions. For example, treatment of 2,4-difluoro-1-iodobenzene with a preformed organometallic intermediate yields the compound as a colorless oil in 78% efficiency . Key spectral data include ¹H NMR (δ 7.19–7.13 ppm for aromatic protons, δ 2.92 ppm for methylene protons, and δ 1.21 ppm for dimethyl groups) and HRMS confirmation (exact mass: 236.0928 Da) . The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-11(2,10(14)15)6-7-3-4-8(12)5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

LCZNWPOWGHKVHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring followed by the formation of the propanoic acid moiety. One common method involves the use of fluorinated benzene derivatives as starting materials. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Fluorine substitution patterns on the phenyl ring significantly influence electronic properties and reactivity:

Compound Name Substituents Key Features Yield (%) Physical Form Reference
3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid 2,4-difluoro Balanced lipophilicity, meta/para fluorine 78 Colorless oil
3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid 4-fluoro Para fluorine only, reduced steric effects N/A N/A
3-(4-Fluoro-3-nitrophenyl)-2,2-dimethylpropanoic acid 4-fluoro, 3-nitro Electron-withdrawing nitro group 76 Colorless solid
3-(2,3-Difluorophenyl)-2,2-dimethylpropanoic acid 2,3-difluoro Ortho/meta fluorine, discontinued N/A N/A
  • Electronic Effects: The 2,4-difluoro substitution creates a polarized aromatic ring, enhancing electrophilic reactivity compared to mono-fluoro analogs . 78% for the target compound) .
  • Steric Effects : Ortho-substituted analogs (e.g., 2,3-difluoro) may exhibit steric hindrance, complicating synthesis or binding interactions .

Heterocyclic and Functional Group Modifications

Incorporation of heterocycles or alternative acid chains alters solubility and bioactivity:

Compound Name Structural Modifications Key Differences Reference
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid Oxazole ring appended to phenyl Enhanced π-π stacking, potential kinase inhibition
3-(3,5-Difluorophenyl)propionic acid Propionic acid (no dimethyl groups) Reduced steric bulk, higher flexibility
2,4-Difluorocinnamic acid Propenoic acid (conjugated double bond) Planar structure, UV activity
  • Heterocycles : The oxazole-containing analog () introduces a rigid, electron-rich heterocycle, which may improve binding to hydrophobic enzyme pockets but reduce solubility .
  • Acid Chain Flexibility : Propionic acid derivatives (e.g., 3-(3,5-difluorophenyl)propionic acid ) lack dimethyl groups, increasing conformational flexibility but decreasing metabolic stability .

Physicochemical Properties

  • Lipophilicity: The 2,4-difluoro substitution likely increases logP compared to mono-fluoro analogs, enhancing membrane permeability .

Biological Activity

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid is a compound of significant interest in biological and medicinal chemistry due to its potential applications in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, detailing its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H12F2O2. The presence of fluorine atoms on the phenyl ring enhances the compound's binding affinity to various biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. The fluorine substituents may enhance binding through increased hydrophobic interactions and hydrogen bonding capabilities.
  • Protein-Ligand Interactions : It can modulate the activity of proteins by altering their conformation or stability upon binding.

Biological Applications

The compound has several notable applications in research and potential therapeutic areas:

  • Enzyme Studies : Used in studies focusing on enzyme kinetics and mechanisms.
  • Drug Development : Its structure suggests potential as a lead compound in the development of new drugs targeting various diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. The compound showed promising inhibition rates compared to known DPP-4 inhibitors .
  • Protein Binding Affinity :
    • Research has indicated that the fluorinated phenyl group significantly increases the binding affinity to target proteins. This was assessed using surface plasmon resonance (SPR) techniques, which revealed a higher affinity than non-fluorinated analogs .
  • Therapeutic Potential :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionEffective against DPP-4
Protein BindingHigher affinity due to fluorination
Anti-inflammatoryPotential therapeutic effects observed

Q & A

Basic: What are the standard synthetic routes for preparing 3-(2,4-difluorophenyl)-2,2-dimethylpropanoic acid?

Answer:
The synthesis typically involves halogenated intermediates and organometallic coupling reactions. For example:

  • Step 1: Use zinc-mediated coupling under inert conditions (e.g., anhydrous THF, nitrogen atmosphere) to introduce the difluorophenyl group to a propanoic acid backbone .
  • Step 2: Optimize alkylation or esterification to install the dimethyl groups. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield, as seen in analogs like 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid .
  • Purification: Chromatography or recrystallization ensures >95% purity. Monitor intermediates via TLC or HPLC.

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE) for scalable synthesis?

Answer:
Employ a factorial design to assess variables:

  • Factors: Solvent polarity (THF vs. DMF), temperature (25–80°C), and catalyst loading (e.g., Pd or Zn catalysts) .
  • Response Variables: Yield, purity, and reaction time.
  • Analysis: Use ANOVA to identify significant factors. For analogs like 3-(3,4-dimethylphenyl)-2,2-difluoropropanoic acid, THF at 60°C with 10 mol% Zn improved yields by 30% compared to DMF .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR: ¹H/¹⁹F NMR to confirm fluorine substitution (δ ~ -110 ppm for aromatic F) and methyl group integration (e.g., 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid shows singlet δ 1.4 ppm for CH₃) .
  • IR: Carboxylic acid C=O stretch at ~1700 cm⁻¹.
  • MS: High-resolution ESI-MS to verify molecular weight (C₁₁H₁₂F₂O₂: theoretical 214.08 g/mol) .

Advanced: How do computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical spectroscopic data?

Answer:

  • DFT Calculations: Compare computed ¹³C NMR shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate stereoelectronic effects. For example, fluorine atoms in 3-(2-chlorophenyl)-2,2-difluoro analogs induce deshielding of adjacent carbons by 5–10 ppm .
  • Reaction Path Search: Quantum chemical methods (e.g., IRC analysis) identify transition states in synthesis pathways, reducing trial-and-error experimentation .

Basic: What biological screening assays are recommended for initial activity studies?

Answer:

  • Enzyme Inhibition: Test against kinases or carboxylases due to structural similarity to fluorinated propanoic acid derivatives (e.g., 3-(3-chloro-4-fluorophenyl) analogs showed IC₅₀ ~10 µM in kinase assays) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Solubility: Measure logP values (e.g., ~2.5 for 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid) to predict bioavailability .

Advanced: How can SAR studies address contradictory bioactivity data among fluorophenyl propanoic acid derivatives?

Answer:

  • Substituent Effects: Compare analogs with varying halogen positions (e.g., 2,4-difluoro vs. 3-chloro-4-fluoro). The 2,4-difluoro group in the target compound enhances metabolic stability but may reduce binding affinity compared to chloro derivatives .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with activity. For example, methyl groups at C2 improve steric fit in enzyme pockets .

Basic: What precautions are critical during handling and storage?

Answer:

  • Safety: Use PPE (gloves, goggles) due to irritant properties. Avoid skin contact, as seen with structurally related 3-[5-(2,4-difluorophenyl)-oxazolyl]propanoic acid .
  • Storage: Keep under nitrogen at -20°C to prevent hydrolysis of the carboxylic acid group.

Advanced: How does fluorination impact the compound’s stability under varying pH conditions?

Answer:

  • pH Stability Studies: Use UV-Vis or HPLC to monitor degradation. Fluorine’s electron-withdrawing effect stabilizes the carboxylate anion at pH >7, reducing degradation rates compared to non-fluorinated analogs .
  • Hydrolysis Kinetics: Compare t₁/₂ in buffered solutions (pH 1–10). For 3-(3,4-dimethylphenyl)-2,2-difluoropropanoic acid, t₁/₂ increased by 2-fold at pH 7.4 vs. pH 2 .

Basic: What analytical methods ensure purity and quality control?

Answer:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm). Retention times for analogs (e.g., 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid) range 8–10 min in 70:30 MeOH/H₂O .
  • Elemental Analysis: Confirm C, H, F content within ±0.3% of theoretical values.

Advanced: How can isotopic labeling (e.g., ¹⁸O or ²H) elucidate metabolic pathways?

Answer:

  • Synthesis of Labeled Analogs: Introduce ¹⁸O via acid-catalyzed exchange in H₂¹⁸O .
  • Mass Spectrometry Tracking: Monitor ¹⁸O incorporation in metabolites. For 3-(2,4-dichlorophenyl)propanoic acid, hepatic oxidation produced ¹⁸O-labeled ketone intermediates .

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